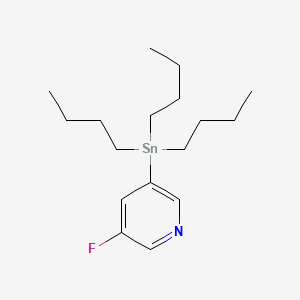
3-Fluoro-5-(tributylstannyl)pyridine
Vue d'ensemble
Description
3-Fluoro-5-(tributylstannyl)pyridine is an organostannane compound with the molecular formula C17H30FNSn and a molecular weight of 386.14 . It has gained attention in various fields of research due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCCCCSn(CCCC)c1cncc(F)c1 . This indicates that the compound contains a pyridine ring with a fluorine atom and a tributylstannyl group attached. Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthèse chimique
“3-Fluoro-5-(tributylstannyl)pyridine” est utilisé dans la synthèse de divers composés organiques . Il s’agit d’un composé chimique unique avec la formule empirique C17H30FNSn et une masse moléculaire de 386.14 .
Applications agrochimiques
Les dérivés de la trifluorométhylpyridine (TFMP), qui comprennent “this compound”, sont largement utilisés dans l’industrie agrochimique . Ils sont particulièrement efficaces pour protéger les cultures des ravageurs . Le fluazifop-butyl a été le premier dérivé de la TFMP introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux agrochimiques contenant de la TFMP ont acquis des noms communs ISO .
Applications pharmaceutiques
Plusieurs dérivés de la TFMP sont également utilisés dans les industries pharmaceutique et vétérinaire . Cinq produits pharmaceutiques et deux produits vétérinaires contenant le groupement TFMP ont obtenu l’autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d’essais cliniques .
Activités biologiques
Les activités biologiques des dérivés de la TFMP sont considérées comme étant dues à la combinaison des propriétés physicochimiques uniques de l’atome de fluor et des caractéristiques uniques du groupement pyridine .
Applications futures
Compte tenu des propriétés uniques et de la large gamme d’applications des dérivés de la TFMP, on s’attend à ce que de nombreuses nouvelles applications de “this compound” soient découvertes à l’avenir .
Herbicides et insecticides
Les pyridines fluorées, y compris “this compound”, ont été utilisées comme matières premières pour la synthèse de certains herbicides et insecticides .
Safety and Hazards
3-Fluoro-5-(tributylstannyl)pyridine is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It is hazardous if swallowed, in contact with skin, or if it gets in the eyes. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects.
Mécanisme D'action
Target of Action
Organotin compounds like this are often used in medicinal chemistry, particularly in palladium-catalyzed processes .
Mode of Action
Organotin compounds are generally known for their ability to facilitate various chemical reactions, including Stille coupling, which is instrumental in the synthesis of various pharmaceuticals .
Biochemical Pathways
Organotin compounds are known to play a role in various chemical reactions and could potentially affect multiple biochemical pathways .
Result of Action
As an organotin compound, it may have various effects depending on the specific reactions it facilitates .
Analyse Biochimique
Biochemical Properties
3-Fluoro-5-(tributylstannyl)pyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, facilitating the introduction of fluorine atoms into organic molecules. This compound is known to interact with halogenase enzymes, which catalyze the incorporation of halogen atoms into organic substrates. The nature of these interactions involves the formation of covalent bonds between the stannyl group and the enzyme’s active site, leading to the transfer of the fluorine atom to the target molecule .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming covalent bonds with their active sites. For instance, it can inhibit the activity of certain enzymes by blocking their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it can enhance the activity of enzymes involved in energy production, thereby increasing the availability of ATP for cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues is influenced by its affinity for different transporters, leading to its accumulation in target cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can be localized to the mitochondria, where it influences energy production and metabolic activity. The subcellular localization of this compound is essential for its role in modulating cellular functions and biochemical reactions .
Propriétés
IUPAC Name |
tributyl-(5-fluoropyridin-3-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQSRANXWHNNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676695 | |
| Record name | 3-Fluoro-5-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871942-19-7 | |
| Record name | 3-Fluoro-5-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




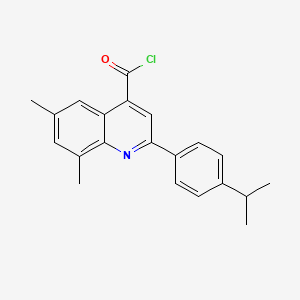
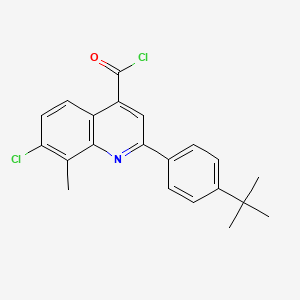
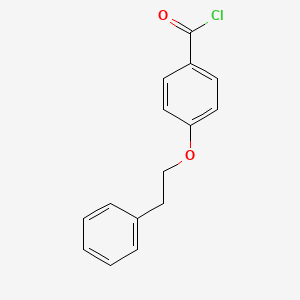
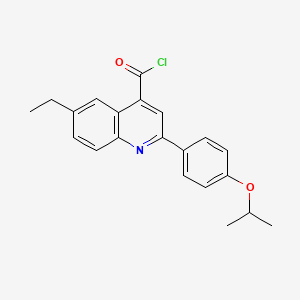

![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)
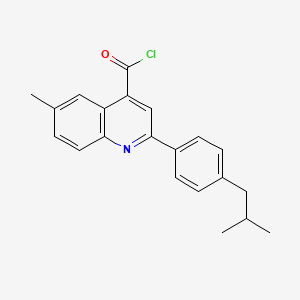
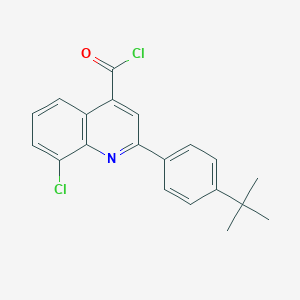

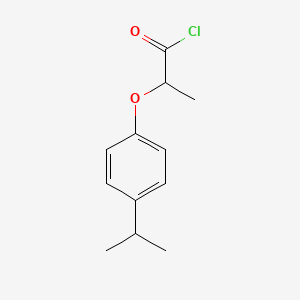
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)
